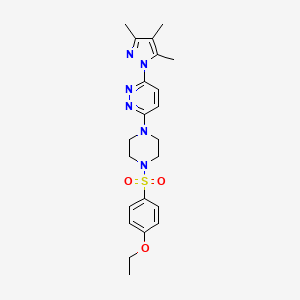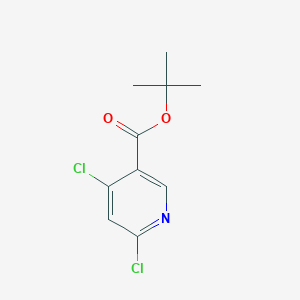
tert-Butyl-4,6-dichloronicotinat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl 4,6-dichloronicotinate (TBCN) is an important organic compound that belongs to the class of substituted nicotinates. It has a molecular formula of C10H11Cl2NO2 .
Molecular Structure Analysis
The molecular structure of tert-Butyl 4,6-dichloronicotinate consists of a nicotinate core with two chlorine atoms at the 4 and 6 positions and a tert-butyl group attached . The molecular weight is 248.11 .Physical And Chemical Properties Analysis
The physical and chemical properties of tert-Butyl 4,6-dichloronicotinate include a molecular weight of 248.11 . The compound is predicted to have a density of 1.278±0.06 g/cm3 and a boiling point of 296.1±35.0 °C .Wirkmechanismus
The mechanism of action of tert-Butyl 4,6-dichloronicotinate is not fully understood. However, studies have suggested that it may exert its biological effects by inhibiting the activity of certain enzymes and signaling pathways in cells.
Biochemical and Physiological Effects:
Tert-Butyl 4,6-dichloronicotinate has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Additionally, it has been found to induce apoptosis in cancer cells and reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using tert-Butyl 4,6-dichloronicotinate in lab experiments is its relatively low toxicity compared to other chemical compounds. However, its solubility in water is limited, which can make it difficult to use in certain experiments. Additionally, the cost of synthesis can be relatively high, which may limit its use in some research settings.
Zukünftige Richtungen
There are several future directions for research on tert-Butyl 4,6-dichloronicotinate. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential side effects and toxicity. Finally, there is potential for the development of new derivatives of tert-Butyl 4,6-dichloronicotinate with improved properties for use in various scientific research applications.
Synthesemethoden
Tert-Butyl 4,6-dichloronicotinate can be synthesized using various methods. One of the most commonly used methods is the reaction of 4,6-dichloronicotinic acid with tert-butyl alcohol in the presence of a dehydrating agent such as thionyl chloride. This reaction results in the formation of tert-Butyl 4,6-dichloronicotinate as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
Synthese neuartiger heterocyclischer Verbindungen
“tert-Butyl-4,6-dichloronicotinat” wurde für die Synthese von strukturell neuartigen 8-(t-Butyl)-5H-[1,2,4]triazino[5,6-b]indol-3-thiol- und 9-(t-Butyl)-6H-indolo[2,3-b]chinoxalinderivaten eingesetzt . Dies wurde durch Kondensation von tert-Butyl-substituierten Isatinen mit Benzol-1,2-diamin oder Thiosemicarbazid erreicht .
Verbesserung der biologischen Aktivität
Die Einführung einer tert-Butylgruppe in einige Heterocyclen, einschließlich “this compound”, verbessert deren biologische Aktivität deutlich . Beispielsweise wurde berichtet, dass die Anlagerung einer metabolisch stabilen tert-Butylgruppe an der C-2-Position des Chinolonsystems in Primaquin zu einer erheblichen Verbesserung der blutshizontoziden antimalariaaktivität führte .
Erhöhte Lipophilie
Die Einführung einer tert-Butylgruppe in organische Moleküle wie “this compound” erhöht deren Lipophilie . Dies ist sehr wichtig für den Durchgang durch die außergewöhnlich dicke und leichte Zellwand .
Synthese neuer Medikamentenkandidaten
Die Einarbeitung einer tert-Butylgruppe in Indolochinoxalin- und [1,2,4]triazino[5,6-b]indolsysteme, die zu einer Reihe von strukturell neuartigen Verbindungen als mögliche Medikamentenkandidaten führt, ist von synthetischer Bedeutung für die aktuellen Bedürfnisse der medizinischen Chemie .
Materialwissenschaften
Antiradikalaktivität
Neu synthetisierte Catecholphenole unter Verwendung von “this compound” haben eine hohe Antiradikalaktivität gezeigt, die den bekannten Standard Trolox übertrifft .
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 4,6-dichloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c1-10(2,3)15-9(14)6-5-13-8(12)4-7(6)11/h4-5H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAVOQSQZMCRRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=C(C=C1Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
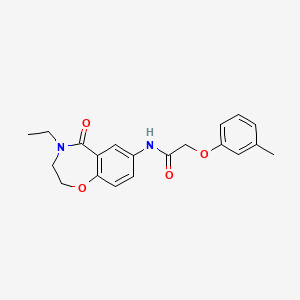


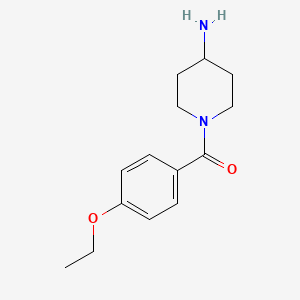
![2-[3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]pyrazine](/img/structure/B2385270.png)

![3,4-dichloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)benzamide](/img/structure/B2385275.png)
![N-(4-fluorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2385276.png)
![4-tert-butyl-N-[[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2385277.png)
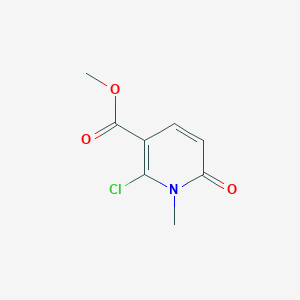
![N-[(2,5-Dimethoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2385281.png)
![5-Methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2385282.png)

